molecular formula C19H16N2 B14178070 3-(3-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline CAS No. 919786-36-0

3-(3-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline

Cat. No.: B14178070
CAS No.: 919786-36-0
M. Wt: 272.3 g/mol
InChI Key: OADGJPWGHTVXAI-UHFFFAOYSA-N
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Description

3-(3-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring fused with a 3,4-dihydroisoquinoline moiety, which is further substituted with a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multiple steps. One common method includes the following steps:

    N-Alkylation: The initial step involves the N-alkylation of 3,4-dihydroisoquinoline derivatives.

    Cyclization: The resulting N-alkylated intermediate undergoes cyclization to form the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position of the dihydroisoquinoline moiety enhances its stability and biological activity compared to other similar compounds .

Properties

CAS No.

919786-36-0

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

3-(3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline

InChI

InChI=1S/C19H16N2/c1-13-10-14-6-2-4-8-17(14)19(21-13)16-11-15-7-3-5-9-18(15)20-12-16/h2-9,11-13H,10H2,1H3

InChI Key

OADGJPWGHTVXAI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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